Differolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPCFIVJSRFRT-OIBJUYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147751 | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106750-00-9 | |
| Record name | Differolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of Differolide
Macrolactone Ring Architecture: 14-membered Ring System
Differolide possesses a macrocyclic structure featuring a 14-membered ring system. While the term "macrolactone" typically refers to lactones with more than 8 atoms in the ring, the core structure of this compound involves a larger ring system. fakirchandcollege.org Early studies and synthetic approaches have explored the formation of this macrocyclic core, with some synthetic strategies involving dimerization that can lead to larger ring systems or isomers. researchgate.netresearchgate.netlibretexts.orgmit.edu
Advanced Spectroscopic and Crystallographic Studies for Definitive Structural Assignment
The definitive structural assignment of this compound, including its relative and absolute stereochemistry, has been achieved through the application of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a crucial tool in the structural elucidation of natural products like this compound, providing detailed information about the carbon-hydrogen framework and functional group connectivity. Both ¹H and ¹³C NMR spectroscopy have been employed to analyze the compound. mdpi.comepdf.pubumn.eduacs.org Analysis of chemical shifts and coupling constants in ¹H NMR spectra helps in assigning protons to specific environments within the molecule, while ¹³C NMR provides information about the carbon skeleton. mdpi.comumn.eduacs.orgcore.ac.uk
An example of NMR data reported for (±)-differolide includes characteristic signals in the ¹H and ¹³C NMR spectra, which are consistent with its proposed polyketide structure. mdpi.com
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) in Molecular Formula Confirmation
HR-LC-MS is essential for determining the accurate molecular weight and confirming the molecular formula of this compound. mdpi.comumn.eduresearchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) for the compound, which can be used to calculate the elemental composition. mdpi.com For (±)-differolide, HR-LC-MS analysis has confirmed its molecular formula as C₁₂H₁₂O₄, with a reported m/z of 221.0803. mdpi.com
Table 1: Molecular Formula and Mass Data for this compound
| Property | Value | Source Method |
| Molecular Formula | C₁₂H₁₂O₄ | HR-LC-MS |
| Exact Mass | 220.07355886 Da nih.gov | Computed |
| m/z | 221.0803 | HR-LC-MS mdpi.com |
X-ray Crystal Diffraction for Absolute Configuration Determination
X-ray crystal diffraction is a powerful technique for obtaining the definitive three-dimensional structure of a molecule and, importantly, determining its absolute configuration when suitable crystals can be obtained. mdpi.comethz.chnih.govresearchgate.net X-ray analysis has been successfully applied to this compound, including studies on its synthetic enantiomers. nih.govresearchgate.net This method provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and relative stereochemistry. nih.gov For chiral molecules like this compound, X-ray crystallography, particularly of a single crystal of a pure enantiomer or a derivative, can unequivocally establish the absolute stereochemistry at each chiral center. nih.govresearchgate.net
Biosynthetic Pathways of Differolide
Polyketide Synthase (PKS) Mediated Biosynthesis Overview
Polyketide synthases (PKSs) are a family of multi-domain enzymes or enzyme complexes responsible for synthesizing polyketides, a large and diverse class of secondary metabolites. wikipedia.org The biosynthesis of polyketides shares fundamental similarities with fatty acid biosynthesis, involving the iterative condensation of small carboxylic acid precursor units. wikipedia.orgrasmusfrandsen.dk Differolide has been identified as a polyketide, and its biosynthesis is linked to a Type II polyketide synthase (T2-PKS) system in Streptomyces qaidamensis. researchgate.netmdpi.com T2-PKS systems typically involve dissociable proteins rather than large, multi-domain enzymes characteristic of Type I PKSs. wikipedia.org
Precursor Incorporation and Chain Elongation Mechanisms
Polyketide biosynthesis generally initiates with a starter unit, followed by successive elongation steps involving the condensation of extender units, typically malonyl-CoA or methylmalonyl-CoA, to a growing polyketide chain. wikipedia.orgrasmusfrandsen.dk These units are incorporated through the action of acyltransferase (AT) and ketosynthase (KS) domains within the PKS machinery. wikipedia.org The process involves repeated cycles of condensation, often followed by reductive steps (catalyzed by ketoreductase, dehydratase, and enoylreductase domains) that modify the β-keto group generated by the condensation. wikipedia.orgwikipedia.orgrasmusfrandsen.dk While specific details regarding the precise starter and extender units or the sequence of chain elongation steps for this compound are not explicitly detailed in the provided search results, its polyketide nature implies the involvement of such standard PKS mechanisms utilizing precursors like acetate (B1210297) (from malonyl-CoA) and potentially propionate (B1217596) (from methylmalonyl-CoA) units.
Post-Polyketide Modification Reactions
Following the assembly of the polyketide backbone by the core PKS machinery, the nascent polyketide chain can undergo further structural diversification through a variety of post-polyketide modification reactions. wikipedia.orgmdpi.com These modifications are catalyzed by auxiliary enzymes, which are typically encoded by genes located within the same biosynthetic gene cluster as the PKS genes. wikipedia.org Common post-PKS modifications include hydroxylation, methylation, glycosylation, oxidation, and cyclization, which contribute significantly to the final structure and biological activity of the natural product. wikipedia.orgmdpi.com Cyclization and aromatization, often facilitated by cyclase enzymes, are particularly important for shaping the final ring structures of many polyketides. wikipedia.org While the specific post-PKS modifications involved in the biosynthesis of this compound (such as hydroxylation, methylation, or glycosylation as listed in the outline) are not explicitly detailed in the search results, the presence of furan (B31954) and benzofuran (B130515) rings in its structure nih.govctdbase.org suggests that cyclization reactions are crucial post-PKS tailoring steps in its biosynthetic pathway.
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes required for the biosynthesis of a secondary metabolite, including PKSs and post-PKS modification enzymes, are often physically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). wur.nlnih.gov The identification and analysis of these BGCs are critical for understanding the genetic basis of natural product biosynthesis and for potential pathway engineering efforts. wur.nlnih.gov The BGC responsible for the biosynthesis of (±)-Differolide has been identified in Streptomyces qaidamensis S10T. researchgate.netmdpi.com This identification was achieved through the use of comparative genomic methods. researchgate.netmdpi.comresearchgate.netresearchgate.net
Genetic Manipulation and Pathway Engineering for Enhanced this compound Production
Genetic manipulation and pathway engineering offer strategies to potentially enhance the production of natural products like this compound. numberanalytics.comnih.govpressbooks.pubbritannica.comwikipedia.org The modular nature of many PKS enzymes makes them attractive targets for engineering, where domains can potentially be exchanged, added, or deleted to alter the structure of the polyketide product or improve yield. wikipedia.orgnih.gov Genome mining has also facilitated the discovery of new BGCs and their associated enzymes, opening avenues for synthetic biology approaches to create novel or improved compounds. wikipedia.orgnih.govnih.gov While the yield of (±)-Differolide in S. qaidamensis has been noted, and the need for large-scale synthesis for potential applications highlighted, specific examples of genetic manipulation or pathway engineering explicitly applied to enhance this compound production were not detailed in the provided search results. mdpi.com However, the identification of the BGC provides a genetic basis for future engineering efforts. researchgate.netmdpi.com
Role of this compound in Microbial Bioregulation
This compound has been described as a microbial bioregulator. adipogen.com It was proposed to act as a biological regulator promoting the growth of aerial hyphae and spore maturation in Streptomyces glaucescens. mdpi.com However, one source indicated that this specific bioactivity had not been supported by experimental evidence in their study. mdpi.com Considering that spore maturation is linked to stress resistance in Streptomyces, it has been suggested that (±)-Differolide might possess antioxidant bioactivity, potentially aiding S. qaidamensis in surviving its desert environment. researchgate.netmdpi.com this compound has also been detected as a specialized metabolite in isolates of Burkholderia, a different genus of bacteria, suggesting a potential role or presence in other microbial contexts, though its specific function in Burkholderia bioregulation was not elaborated upon. mdpi.com
Regulation of Morphological Differentiation in Streptomyces (e.g., aerial hyphae and spore maturation)
Streptomyces species are Gram-positive, filamentous bacteria known for their complex life cycle, which includes morphological differentiation and the production of numerous secondary metabolites, such as antibiotics. frontiersin.orgnih.govnih.govijabbr.comresearchgate.net This developmental cycle involves the transition from a vegetative mycelium, which grows within the substrate, to the formation of aerial hyphae that rise into the air, and finally, the differentiation of these aerial hyphae into chains of spores. ijabbr.comresearchgate.netresearchgate.net This morphological differentiation is often coupled with the onset of secondary metabolism. nih.govnih.govuniversiteitleiden.nl
The regulation of morphological differentiation in Streptomyces is a complex process involving various genetic and environmental factors, including nutrient availability and signaling molecules. researchgate.netmdpi.comfrontiersin.org Key regulatory cascades and molecules, such as two-component systems, γ-butyrolactones like A-factor, and transcriptional regulators like AdpA, play crucial roles in controlling the transition from vegetative growth to aerial mycelium formation and sporulation. frontiersin.orgmdpi.commdpi.comnih.govimrpress.com For example, AdpA is a master transcriptional regulator that affects the transcription of numerous genes involved in both morphological differentiation and secondary metabolite biosynthesis in various Streptomyces species. frontiersin.orgnih.govimrpress.com
This compound, a polyketide isolated from Streptomyces qaidamensis, has been proposed to act as a biological regulator with the potential to promote the growth of aerial hyphae and spore maturation in Streptomyces. mdpi.comresearchgate.net However, it is important to note that, as of a 2022 study, this specific bioactivity regarding the promotion of aerial hyphae growth and spore maturation had not been supported by experimental evidence. mdpi.comresearchgate.net
While the direct role of this compound in regulating aerial hyphae formation and spore maturation in Streptomyces requires further experimental validation, the compound has been shown to possess antioxidant activity. mdpi.comresearchgate.net Considering that spore maturation in Streptomyces is associated with stress resistance, the antioxidant properties of this compound could potentially contribute to the survival of the organism, particularly in challenging environments like deserts from which some this compound-producing strains have been isolated. mdpi.comresearchgate.net
The biosynthesis of this compound in Streptomyces involves a specific gene cluster. mdpi.comresearchgate.net Comparative genomic studies have helped in identifying the biosynthetic gene cluster responsible for this compound synthesis in strains like S. qaidamensis. mdpi.comresearchgate.net Understanding the regulation of this biosynthetic pathway could provide further insights into the conditions under which this compound is produced and potentially shed light on its physiological role in Streptomyces.
The morphological development of Streptomyces, including the formation of aerial hyphae and spores, is a tightly controlled process influenced by a variety of factors and regulatory networks. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgmdpi.com While this compound has been suggested to play a role in this process, its precise mechanism of action and direct impact on differentiation require more definitive experimental evidence. Current research has primarily highlighted its antioxidant activity, which may indirectly support the stress resistance associated with spore maturation. mdpi.comresearchgate.net
Chemical Synthesis and Synthetic Analogues of Differolide
Total Synthesis Strategies for Differolide and its Enantiomers
Several approaches have been explored for the total synthesis of this compound, including methods aimed at producing both the racemic mixture and individual enantiomers.
Enyne Metathesis Approaches
Enyne metathesis, a reaction catalyzed by transition metals, has been utilized as a key step in the synthesis of this compound. This method involves the reaction between an alkene and an alkyne to form a new carbon-carbon double bond and a conjugated diene system. illinois.educhim.ituchicago.edu In the context of this compound synthesis, enyne metathesis has been employed to generate a crucial intermediate, 2-vinylbutenolide. acs.orgchim.itnih.govdntb.gov.ua
A concise total synthesis of (±)-differolide has been achieved using an enyne metathesis/(4+2)-dimerization route. acs.orgnih.gov Allyl propynoate (B1239298) was subjected to enyne metathesis using a Grubbs initiator, yielding 2-vinylbutenolide. acs.orgchim.itnih.gov This reaction was found to be sensitive to the concentration of the ruthenium catalyst and the enyne substrate, with slow addition of the initiator proving beneficial for higher turnover and conversion. acs.orgnih.gov The resulting 2-vinylbutenolide readily undergoes spontaneous dimerization through a Diels-Alder reaction to produce (±)-differolide as the major product. acs.orgchim.itnih.govchegg.comfakirchandcollege.org This dimerization proceeds with high regioselectivity. acs.orgfakirchandcollege.org
Dimerization Reactions in this compound Synthesis
Dimerization, specifically a (4+2)-cycloaddition (Diels-Alder reaction), plays a significant role in the synthesis of this compound, particularly in approaches utilizing 2-vinylbutenolide as a key intermediate. acs.orgchim.itnih.govchegg.comfakirchandcollege.org As discussed in the enyne metathesis section, the spontaneous dimerization of 2-vinylbutenolide directly affords (±)-differolide. acs.orgchim.itnih.govfakirchandcollege.org This dimerization highlights the inherent reactivity of the 2-vinylbutenolide structure and supports the hypothesis that racemic this compound observed in natural isolations might arise from the dimerization of a simpler precursor. acs.org
Asymmetric Synthesis Methodologies (e.g., Ir-catalyzed Tishchenko reactions)
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. While direct application of Ir-catalyzed Tishchenko reactions specifically for the final cyclization to form this compound is not explicitly detailed in the provided snippets, Ir-catalyzed asymmetric Tishchenko reactions are known methodologies for the synthesis of chiral lactones from meso-1,4-dialdehydes. nih.govacs.orgorganic-chemistry.org Chiral lactones are versatile synthetic intermediates, and related methodologies could potentially be applied to the synthesis of chiral this compound precursors. nih.govacs.org Research has explored the utility of chiral lactones obtained from Ir-catalyzed asymmetric Tishchenko reactions in the synthesis of various natural products, including this compound, which can be obtained from a specific chiral lactone intermediate. acs.orgresearchgate.net
Stereoselective Synthesis of this compound Precursors and Intermediates
Stereoselective synthesis focuses on controlling the stereochemistry of the reaction products. Achieving stereocontrol is crucial for synthesizing the individual enantiomers of this compound. While the spontaneous dimerization of 2-vinylbutenolide yields racemic this compound, approaches to synthesize enantiomerically pure this compound would require stereoselective control at earlier stages or in the dimerization itself if a chiral catalyst or auxiliary were employed. Research in stereoselective synthesis often involves the preparation of chiral intermediates. mdpi.comresearchgate.netumontpellier.frrsc.orgnih.gov For instance, stereoselective methods have been developed for the synthesis of chiral oxacyclic dienes, which share some structural features with potential this compound precursors. dntb.gov.ua The development of methods for the stereoselective synthesis of this compound precursors and intermediates is essential for accessing enantiopure forms of this natural product.
Development of this compound Analogues through Synthetic Modification
The synthesis of this compound analogues involves modifying the core structure of this compound to explore variations in biological activity or other properties. This typically involves introducing different substituents or altering the ring system through synthetic routes. While the provided information does not detail specific this compound analogues, the general concept of developing analogues through synthetic modification is a common practice in natural product chemistry and drug discovery. umn.edu Synthetic chemistry provides the tools to create a diverse range of related compounds based on a natural product scaffold.
Chemoenzymatic Synthesis Approaches to this compound and Derivatives
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach can be particularly useful for achieving stereochemical control and for synthesizing complex molecules. While direct chemoenzymatic routes specifically for this compound are not extensively described in the provided snippets, chemoenzymatic methods have been applied to the synthesis of other natural products and derivatives, particularly for constructing complex molecular scaffolds and incorporating specific functionalities. researchgate.netacademictree.orgnih.gov The use of enzymes in the synthesis of macrocycles and other complex structures suggests potential for their application in this compound synthesis or the preparation of its derivatives, possibly for stereoselective steps or the synthesis of complex precursors. researchgate.netacademictree.org
Molecular Mechanisms of Differolide S Biological Activities Preclinical Focus
Mechanistic Investigations of Antibacterial Activity
While the specific mechanisms of differolide's antibacterial activity are still under investigation, studies on other natural products and antimicrobial agents provide context for potential modes of action against bacteria like Staphylococcus aureus. Mechanisms of antibiotic resistance in Staphylococcus aureus include enzymatic inactivation, alteration of the antibiotic target, trapping of the antibiotic, and efflux pumps. nih.govnih.gov Novel treatments for S. aureus are being explored, including plant-derived antibiotic agents and enzymes that degrade biofilms. wikipedia.org Some commensal Staphylococcus species also produce antimicrobial peptides that exhibit bactericidal activity against S. aureus. frontiersin.org Further research is needed to determine how this compound interacts with bacterial cells and disrupts essential processes, potentially targeting cell wall synthesis, protein synthesis, or nucleic acid replication, or inducing membrane damage.
Inhibition of Bacterial Growth (e.g., Staphylococcus aureus)
Research indicates that this compound possesses antibacterial activity. However, detailed studies specifically on the inhibition of Staphylococcus aureus growth by this compound and the precise mechanisms involved were not prominently found in the initial search results. General mechanisms of inhibiting bacterial growth can involve disrupting cell wall synthesis, interfering with protein synthesis, damaging cell membranes, or inhibiting essential enzymes. frontiersin.orgnih.gov Future studies are required to identify the specific targets and pathways affected by this compound in S. aureus.
Mechanistic Investigations of Antifungal Activity
The antifungal activity of compounds can stem from various mechanisms, such as disrupting the cell wall or cell membrane, or inhibiting key enzymes involved in fungal metabolism. nih.govscielo.br Candida albicans, a common fungal pathogen, can develop resistance to antifungals through mechanisms including efflux pumps, altered drug targets, and biofilm formation. nih.gov
Inhibition of Fungal Growth (e.g., Candida albicans)
Mechanistic Investigations of Anticancer Activity
Anticancer agents can exert their effects through diverse mechanisms, including inducing cytotoxicity, inhibiting cell proliferation, suppressing metastasis, and promoting apoptosis. mdpi.com Cancer cells can develop resistance through mechanisms such as drug inactivation, altered drug targets, and enhanced DNA repair. nih.gov
Cytotoxic Effects on Cancer Cell Lines (e.g., leukemia, breast cancer)
While the initial search did not yield specific detailed mechanisms of this compound's cytotoxic effects on leukemia or breast cancer cell lines, some natural compounds have shown promise against these cancers. For instance, carnosine has demonstrated anti-tumoral activity, including reducing the size and viability of cancer cells and affecting pathways related to proliferation and metabolism in breast cancer. nih.gov Berberine, another natural compound, exhibits anticancer effects on various cancers, including breast cancer and leukemia, by inhibiting proliferation, inducing apoptosis, and suppressing metastasis. mdpi.com Research on this compound's impact on specific cell signaling pathways, cell cycle progression, and apoptosis in leukemia and breast cancer cell lines is necessary to understand its anticancer mechanisms.
Mechanistic Investigations of Antioxidant Activity
This compound has been identified as an antioxidant. mdpi.comresearchgate.netresearchgate.net Antioxidants function by scavenging free radicals, such as DPPH radicals, or by reducing oxidative stress. mdpi.comresearchgate.netresearchgate.netresearchgate.net
Studies have shown that this compound can scavenge DPPH radicals. mdpi.comresearchgate.net The DPPH radical scavenging rate of this compound was measured across different concentrations, demonstrating a dose-dependent effect. mdpi.comresearchgate.net The half-inhibition concentration (IC50) for DPPH scavenging by this compound was calculated to be 1.24 mg/mL. mdpi.comresearchgate.net This radical scavenging activity suggests that this compound can neutralize unstable free radicals, thereby reducing oxidative damage. mdpi.comresearchgate.netresearchgate.net
Table of DPPH Radical Scavenging Activity of this compound
| This compound Concentration (mg/mL) | DPPH Scavenging Rate (%) |
| 0.25 | 20.7 |
| 0.5 | - |
| 1.0 | - |
| 1.5 | 57.3 |
| IC50 | 1.24 |
Note: Specific values for 0.5 and 1.0 mg/mL were not explicitly provided in the snippets, but the range and IC50 indicate a dose-dependent effect.
Radical Scavenging Properties (e.g., DPPH radical scavenging)
Preclinical studies have investigated the antioxidant potential of compounds, including assessments of their ability to scavenge free radicals such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The DPPH radical scavenging assay is a widely accepted method for evaluating the free radical scavenging capacity of various substances nih.govphcogj.comjyoungpharm.org. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it and causing a decrease in absorbance at a specific wavelength (typically around 510-517 nm) nih.govphcogj.comjyoungpharm.orgajol.info.
Research has indicated that (±)-differolide has been subjected to DPPH radical scavenging assays researchgate.net. While a diagram illustrating the DPPH radical scavenging assay of (±)-differolide has been presented in some research, detailed numerical data regarding its specific efficacy (e.g., IC50 value) for pure this compound was not explicitly available in the provided search snippets researchgate.net.
Studies on the ethanolic extract of Bauhinia racemosa leaves, a plant that may contain antioxidant compounds, have shown concentration-dependent DPPH scavenging activity ajol.info. This extract exhibited an IC50 value of 206.56 μg/mL in the DPPH assay, indicating substantial antioxidant potential ajol.info. The antioxidant activity of such extracts is often attributed to their total phenolic and flavonoid content ajol.info. While this demonstrates the application of the DPPH assay in evaluating natural product extracts with potential antioxidant compounds, specific data directly linking this activity to isolated this compound with detailed research findings and data tables was not comprehensively available in the provided search results.
Proposed Molecular Targets and Cellular Pathways Modulated by this compound
Based on the provided search results, detailed information specifically identifying the proposed molecular targets and cellular pathways modulated by this compound in preclinical studies is limited. Research into the molecular mechanisms of various bioactive compounds often involves identifying interactions with specific proteins (molecular targets) and their influence on cellular signaling cascades (cellular pathways) frontiersin.orgnih.gov. These investigations are crucial in preclinical development to understand how a compound exerts its biological effects profil.complos.org.
While the search results discuss molecular targets and signaling pathways in the context of other compounds like Cannabidiol (CBD), which interacts with GPCRs and ion channels nih.gov, and in the context of diseases like cholangiocarcinoma, where pathways like PI3K/ERK/Akt/mTOR and HER2/EGFR are investigated as potential targets waocp.org, specific preclinical findings detailing how this compound modulates particular molecular targets or cellular pathways were not found within the scope of the provided information. Preclinical research aims to generate hypotheses about drug effects and demonstrate reproducible treatment effects in relevant models, but specific data on this compound's interactions at the molecular or cellular pathway level was not available in the retrieved snippets plos.org.
Therefore, based on the conducted search and the provided information, a comprehensive description of this compound's proposed molecular targets and cellular pathways modulated in preclinical studies, including detailed research findings and data tables, cannot be provided at this time.
Structure Activity Relationship Sar and Computational Studies of Differolide
Principles of Structure-Activity Relationship in Differolide Research
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that explores how modifications to the chemical structure of a molecule affect its biological activity slideshare.netoncodesign-services.comcollaborativedrug.com. The core principle of SAR is that the biological activity of a molecule is a function of its chemical structure ontosight.aiindustrialchemistryconsulting.com. By systematically altering different parts of a molecule and observing the resulting changes in activity, researchers can identify which structural features are essential for the desired biological effect and which might contribute to unwanted properties slideshare.netoncodesign-services.comsolubilityofthings.com. This allows for the rational design of new compounds with improved potency, selectivity, and reduced toxicity slideshare.netsolubilityofthings.com.
In the context of potential this compound research, applying SAR principles would involve synthesizing or obtaining a series of this compound analogs with variations in its core structure, functional groups, and stereochemistry slideshare.net. The biological activity of each analog would then be measured through appropriate assays. By comparing the activities of these related compounds, specific structural elements crucial for this compound's observed properties (such as its antioxidant activity) slideshare.net could be identified. This iterative process of synthesis, testing, and analysis is central to SAR studies oncodesign-services.com.
Identification of Pharmacophores and Key Structural Motifs for Biological Activity
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological effect drugdesign.orgslideshare.netnih.govpatsnap.com. These features are typically arranged in a specific three-dimensional spatial orientation and can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged regions slideshare.netnih.govpatsnap.com. Identifying the pharmacophore of a bioactive molecule like this compound would involve determining the critical structural elements and their spatial arrangement that interact with a biological target to elicit a response drugdesign.orgpatsnap.com.
The identification of pharmacophores can be approached through ligand-based or structure-based methods nih.govpatsnap.com. Ligand-based approaches analyze a set of known active molecules to find common features and their spatial relationships, particularly when the structure of the biological target is unknown nih.govpatsnap.com. Structure-based approaches, conversely, utilize the three-dimensional structure of the biological target (e.g., a protein) and analyze how the ligand interacts with the binding site to define the pharmacophore nih.gov.
For this compound, if a specific biological target were identified, structure-based pharmacophore modeling could be employed by analyzing the interactions between this compound and its target. In the absence of a known target structure, ligand-based methods could be applied if a series of this compound analogs with varying activities were available. By superimposing the active analogs and identifying common features in similar spatial arrangements, a putative pharmacophore for this compound could be hypothesized slideshare.netunina.it. However, specific research detailing the identified pharmacophore or key structural motifs responsible for this compound's biological activity is not prominent in the available search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity ontosight.aiindustrialchemistryconsulting.comslideshare.netwikipedia.orguclouvain.be. Unlike qualitative SAR, QSAR seeks to establish a quantitative relationship, allowing for the prediction of the activity of new, untested compounds based on their structural properties ontosight.aiindustrialchemistryconsulting.comwikipedia.org.
QSAR models utilize molecular descriptors, which are numerical values representing various physicochemical and structural properties of a molecule, such as molecular weight, lipophilicity (log P), electronic properties, and steric parameters ontosight.aiindustrialchemistryconsulting.comslideshare.net. These descriptors are then used as independent variables in a mathematical model (e.g., linear regression, machine learning algorithms) to predict the biological activity (the dependent variable) ontosight.aiindustrialchemistryconsulting.comwikipedia.org.
Applying QSAR modeling to this compound would require a dataset of this compound and its analogs with experimentally determined biological activities industrialchemistryconsulting.comwikipedia.org. Various molecular descriptors would be calculated for each compound, and statistical methods would be employed to build a predictive model. This model could then be used to screen virtual libraries of compounds or guide the synthesis of new this compound derivatives predicted to have enhanced activity industrialchemistryconsulting.comacs.org. While the principles of QSAR are well-established and applicable to various compound series uclouvain.be, specific QSAR studies focused on this compound were not found in the provided search results.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological target (usually a protein) at an atomic level nih.govresearchgate.netnih.govdost.gov.phwiley-vch.de.
Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity nih.govdost.gov.phwiley-vch.de. This is typically done by exploring various possible poses of the ligand in the target's binding site and scoring these poses based on how well they fit and interact with the target slideshare.netnih.gov. Molecular docking is widely used in virtual screening to identify potential drug candidates from large databases nih.govdost.gov.ph.
Molecular dynamics simulations, on the other hand, provide a dynamic view of the ligand-target interaction over time by simulating the movements of atoms and molecules nih.govnih.govwiley-vch.de. This allows researchers to study the stability of the ligand-target complex, conformational changes in both the ligand and the target, and the binding and unbinding pathways researchgate.netnih.govdost.gov.ph. MD simulations can complement docking studies by refining docked poses and providing a more realistic representation of the molecular recognition process nih.govresearchgate.netdost.gov.ph.
For this compound, if a specific protein target were known, molecular docking could be used to predict how this compound binds to the target's active site. MD simulations could then be employed to assess the stability of the predicted binding pose and gain insights into the nature of the interactions. Although molecular dynamics simulations are mentioned in the context of confirming a lasso structure in a study that also discusses this compound biosynthesis researchgate.net, specific molecular docking or detailed MD simulation studies focused on this compound and its interaction with a biological target were not identified in the provided search results.
Design Principles for Novel this compound-Based Bioactive Molecules
The design of novel bioactive molecules based on a lead compound like this compound would ideally integrate insights gained from SAR and computational studies mdpi.comrsc.orgnih.gov. The principles guiding this design process would involve leveraging the identified SAR trends, pharmacophore features, and information from molecular modeling to create new analogs with improved properties oncodesign-services.com.
Based on SAR data, specific functional groups or structural motifs of this compound that are crucial for its activity would be preserved or modified strategically slideshare.netsolubilityofthings.com. Substituents could be added or altered at various positions on the this compound scaffold to modulate properties such as potency, selectivity, solubility, and metabolic stability solubilityofthings.com.
Pharmacophore models of this compound could serve as a template for designing new molecules that mimic the essential features required for binding to the biological target drugdesign.orgpatsnap.com. Computational tools like molecular docking and MD simulations could be used to virtually screen newly designed compounds, predict their binding affinity to the target, and evaluate the stability of the resulting complexes before experimental synthesis nih.govdost.gov.phwiley-vch.de. This rational design approach aims to reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process oncodesign-services.com.
Advanced Analytical Methodologies for Differolide Research
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for the separation and purification of natural products like Differolide from complex mixtures. nih.gov Various chromatographic methods are employed to isolate the compound based on the differential partitioning of components between a mobile phase and a stationary phase. bio-rad.combioanalysis-zone.com
Liquid chromatography (LC) is a primary tool in this process. bio-rad.com Techniques such as column chromatography are often used in the initial stages of purification to separate major classes of compounds. nih.gov For finer separation and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is indispensable. researchgate.netmdpi.com In the context of separating complex molecules, reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The selection of specific columns, such as C18, and the optimization of the mobile phase composition are critical for achieving effective separation of this compound from other metabolites produced by the source organism.
Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, UV-Vis)
Once purified, the structural identity of this compound is established using a suite of spectroscopic methods. researchgate.netnih.govnih.gov
UV-Vis Spectroscopy: The Ultraviolet-Visible (UV-Vis) spectrum of this compound shows a characteristic absorption maximum (λmax) at 234 nm. researchgate.net This absorption is indicative of the presence of an enone system within the molecule, which is a key chromophore contributing to its electronic transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the precise atomic connectivity and stereochemistry of this compound. youtube.com
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. researchgate.net Key signals in the spectrum of this compound (recorded in CD₃OD) include two oxymethine protons at δH 5.98 and 5.59 ppm, an olefinic proton at δH 5.75 ppm, and another olefinic proton associated with a conjugated enol ether at δH 7.32 ppm. researchgate.net Additionally, signals corresponding to an oxymethylene group appear at δH 4.81 and 4.69 ppm, and two methine protons are observed at δH 3.70 and 3.31 ppm. researchgate.net The spectrum also confirms the presence of an isovaleroyl unit and a glucopyranosyl unit, with its anomeric proton signal at δH 4.70. researchgate.net
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and type of carbon atoms. researchgate.net The spectrum for this compound shows 21 distinct carbon signals. researchgate.net Six of these signals are attributed to the glucopyranosyl unit (δc 100.0, 78.4, and others). researchgate.net The remaining signals correspond to the aglycone portion of the molecule, confirming its carbon skeleton. researchgate.net
Interactive Data Table: NMR Spectroscopic Data for this compound (in CD₃OD) researchgate.net
| Atom Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity & Coupling Constant (J in Hz) |
| 1 | 170.1 | - | - |
| 2 | - | 7.32 | d (6.0) |
| 3 | - | 5.75 | d (6.0) |
| 4 | - | 3.70 | m |
| 5 | - | 3.31 | m |
| 6 | - | 5.98 | d (5.0) |
| 7 | - | 5.59 | d (5.0) |
| 8 | - | 4.81, 4.69 | d (12.5), d (12.5) |
| 1' (Glucose) | 100.0 | 4.70 | d (8.0) |
| Isovaleroyl CH₂ | - | 2.27 | d (7.0) |
| Isovaleroyl CH | - | 2.09 | m |
| Isovaleroyl CH₃ | - | 0.98 | d (6.5) |
Note: The table presents a selection of key NMR data points for this compound. A complete assignment requires 2D NMR experiments.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and formula of this compound and to gain further structural insights through fragmentation analysis. nih.govcore.ac.ukmdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The molecular formula of this compound has been established as C₂₁H₂₈O₁₀. researchgate.net
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. researchgate.netncsu.edu By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic neutral losses and fragment ions are generated. youtube.com This data helps to confirm the connectivity of the different structural units, such as the loss of the glucopyranosyl moiety or the isovaleroyl group, providing corroborative evidence for the structure elucidated by NMR. nih.gov
Microscopic Techniques for Cellular and Morphological Studies in Producing Organisms
This compound is a metabolite produced by the fungus Penicillium differente. Microscopic techniques are essential for the identification and characterization of this producing organism. nih.gov Light microscopy is used to observe the macroscopic and microscopic morphology of the fungal colonies. researchgate.net
Key microscopic features of the genus Penicillium include the structure of the conidiophores, which are the specialized stalks that bear the conidia (spores). nih.gov Examination under high magnification (e.g., 1000x) reveals details of the hyphae, phialides, metulae, and the conidia themselves. researchgate.net The arrangement and ornamentation of these structures are critical for species-level identification and are observed using mounting fluids like lactic acid. nih.gov Standardized cultivation on specific media, such as Czapek Yeast Autolysate agar (B569324) (CYA) and Malt Extract Agar (MEA), ensures consistent morphological characteristics for accurate identification. nih.gov
Future Directions and Conceptual Therapeutic Potential of Differolide
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
Understanding the complete biosynthetic pathway of Differolide is crucial for optimizing its production and potentially engineering novel analogues. Research has begun to identify the biosynthetic gene cluster responsible for synthesizing (±)-differolide in Streptomyces qaidamensis. researchgate.netresearchgate.net This identification, often achieved through comparative genomic methods, provides a foundation for further study of the compound's biological activities and its development as a potential antioxidant medicine. researchgate.net
Elucidating missing steps in biosynthetic pathways often requires integrating genetic, transcriptomic, and metabolomic approaches. mpg.de High-throughput techniques, such as single-cell sequencing and spatial transcriptomics, are expected to provide robust support for further elucidation and metabolic engineering of biosynthetic pathways. frontiersin.org Prioritization of candidate genes can be achieved through homology-based screening, comparing sequences to known enzymes in similar pathways in other species, although the closest ortholog does not always catalyze a similar reaction. mpg.de Random mutagenesis and the analysis of differentially expressed genes in contrasted samples (e.g., different tissues or conditions) are also valuable approaches for identifying enzymes involved in biosynthesis. mpg.dempg.de
Strategies for Large-Scale Production and Sustainable Sourcing
Achieving large-scale production of this compound is essential for its potential therapeutic applications. Sustainable sourcing practices are critical in this endeavor, emphasizing environmental, social, and economic considerations throughout the supply chain. mainepointe.comkeelvar.comwwf-scp.org
Strategies for sustainable sourcing include establishing clear goals, mapping the supply chain to identify risks and opportunities, engaging with suppliers to encourage sustainable practices, and utilizing sustainability standards and certifications. mainepointe.com This involves selecting suppliers committed to using renewable resources, prioritizing eco-friendly manufacturing processes, reducing energy use, promoting sustainable transportation, and supporting fair trade initiatives. plana.earth Collaboration and partnerships with suppliers are key to achieving sustainable sourcing goals. keelvar.com Companies can also adopt strategic sourcing decisions that optimize both local and global resources. theoffsiteguide.com Technological advancements, such as digital networking platforms and blockchain, can enhance supply chain transparency and aid in making informed, sustainable sourcing choices. theoffsiteguide.com
For compounds like this compound, derived from microorganisms such as Streptomyces, large-scale production could involve optimizing fermentation processes. Metabolic engineering of microorganisms has shown promise in producing significant amounts of secondary metabolites. frontiersin.org This can involve utilizing existing biosynthetic pathways and introducing key enzyme genes. frontiersin.org Optimizing factors such as the combination and copy number of key enzyme genes and the accommodation of membrane proteins can influence efficient synthesis. frontiersin.org
Rational Design of this compound Analogues with Enhanced Specificity or Potency
Rational design plays a significant role in developing compounds with improved therapeutic properties. This involves using structural and mechanistic insights to design analogues with enhanced specificity or potency. nih.govnih.gov
Rational design strategies have been employed in developing analogues of other compounds with improved antimicrobial activity and stability. nih.govresearchgate.net This approach can involve modifying the chemical structure of this compound to target specific biological pathways or receptors more effectively, potentially leading to reduced off-target effects and increased efficacy. Understanding the structure-activity relationships of this compound is crucial for this process.
Conceptual Framework for Developing Novel Antimicrobial and Anticancer Agents based on this compound
This compound's potential as a basis for novel antimicrobial and anticancer agents is a significant area of conceptual exploration. The increasing threat of multidrug-resistant bacteria and the ongoing challenge of cancer necessitate the discovery of new therapeutic compounds. nih.govmdpi.comnih.gov
Natural products, including those from microorganisms like Streptomyces, have historically been a vital source of antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov The identification of this compound from Streptomyces qaidamensis suggests its potential in this regard. researchgate.netresearchgate.net
Conceptual frameworks for developing such agents based on this compound could involve:
Investigating this compound's mechanisms of action against various microbial pathogens and cancer cell lines.
Designing and synthesizing analogues with modified structures to enhance antimicrobial or anticancer activity and overcome potential resistance mechanisms. nih.govmdpi.comnih.gov
Exploring combination therapies where this compound or its analogues are used in conjunction with existing drugs to achieve synergistic effects and potentially reduce the development of resistance. frontiersin.org
Utilizing computational methods and molecular docking studies to predict the binding modes and activity of this compound and its analogues against relevant biological targets. mdpi.comnih.gov
Research into novel antimicrobial and anticancer agents often involves screening compounds against a range of bacterial and fungal strains, as well as various human tumor cell lines. mdpi.comnih.govresearchgate.net Compounds showing promising activity can then be further investigated for their mechanisms of action and potential for therapeutic development.
Insights into Fundamental Bacterial Biology and Drug Development through this compound Studies
Studies on the biosynthesis and biological activities of this compound can provide valuable insights into fundamental bacterial biology and inform broader drug development efforts.
Understanding how Streptomyces qaidamensis synthesizes this compound can shed light on bacterial metabolic pathways and the regulation of secondary metabolite production. researchgate.net This knowledge can be applied to the discovery and production of other valuable natural products from bacteria.
Furthermore, investigating the targets and mechanisms of action of this compound within bacterial cells, if it demonstrates antimicrobial activity, can reveal new vulnerabilities in bacterial physiology that could be exploited for drug development. nih.gov The study of how bacteria might develop resistance to this compound could also provide insights into resistance mechanisms, informing strategies to overcome drug resistance, a major global health threat. nih.govfrontiersin.org
Insights from studying natural products like this compound can contribute to the development of novel strategies and approaches to combat antimicrobial resistance, including the use of nanotechnology and computational methods in drug design. mdpi.com
Exploration of Additional Bioactivities and Therapeutic Applications
Beyond its potential as an antioxidant and its conceptual roles as an antimicrobial and anticancer agent, further exploration of this compound's additional bioactivities and therapeutic applications is warranted.
Natural products often exhibit a wide range of biological effects. nih.gov this compound's structural features might lend themselves to other therapeutic applications. For example, some natural compounds with similar structural motifs have shown anti-inflammatory, cardioprotective, hepatoprotective, immunomodulatory, neuroprotective, and antidiabetic activities. nih.govmdpi.com
Future research could involve broad screening of this compound for various biological activities using in vitro and in vivo models. This could uncover novel therapeutic potentials not yet considered, expanding the potential applications of this compound and its derivatives.
Q & A
Q. What experimental methods are recommended for the initial structural characterization of Differolide?
To confirm this compound’s molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, NMR can elucidate the compound’s stereochemistry and functional groups, while HRMS provides precise molecular weight data (e.g., m/z 220.98–221.97 as observed in this compound’s mass spectrum) . X-ray crystallography or computational modeling (e.g., density functional theory) can further validate spatial arrangements, as demonstrated in its 3D structural model .
Q. How can in vitro assays be designed to assess this compound’s antioxidant activity?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. Prepare serial dilutions of this compound (e.g., 0.1–1.5 mg/mL) and measure absorbance at 517 nm after 30 minutes of incubation. A dose-dependent curve (e.g., up to 60% scavenging at 1.5 mg/mL) can quantify efficacy . Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility. For cell-based assays, use oxidative stress models like H₂O₂-treated fibroblasts and measure markers like glutathione levels.
Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?
Use ANOVA for dose-response comparisons (e.g., antioxidant activity across concentrations) and Tukey’s post hoc test for pairwise differences. For correlational studies (e.g., structure-activity relationships), apply linear regression or principal component analysis (PCA). Ensure sample sizes are justified via power analysis to minimize Type I/II errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antioxidant efficacy across studies?
Contradictions often arise from variability in assay conditions (e.g., solvent polarity, pH) or cellular models. To address this:
- Standardize protocols using guidelines like OECD 432 (in vitro ROS assays).
- Conduct meta-analyses to identify confounding variables (e.g., purity of the compound, incubation time).
- Use orthogonal assays (e.g., FRAP, ABTS) to cross-validate results .
- Publish raw datasets and negative results to enhance reproducibility .
Q. What strategies are effective for elucidating this compound’s biosynthesis pathway in Streptomyces qaidamensis?
- Gene knockout: Target putative polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) clusters identified via genome mining.
- Isotopic labeling: Feed ¹³C-labeled precursors to track carbon incorporation into this compound’s backbone.
- Heterologous expression: Clone candidate gene clusters into model hosts (e.g., S. coelicolor) to confirm pathway functionality .
- Metabolomic profiling: Use LC-MS/MS to detect intermediate metabolites during fermentation .
Q. How can computational methods optimize this compound’s bioactivity while minimizing toxicity?
- QSAR modeling: Train models on existing bioactivity data to predict structural modifications (e.g., hydroxyl group addition) that enhance antioxidant properties.
- Molecular docking: Simulate this compound’s binding to target proteins (e.g., Keap1-Nrf2 pathway components) to identify critical interactions.
- ADMET prediction: Use tools like SwissADME to assess pharmacokinetic and toxicity profiles of derivatives pre-synthesis .
Methodological Guidelines for Data Collection and Validation
What criteria define a robust research question for studying this compound’s mechanisms?
Apply the PICOT framework:
- Population: Specific cell lines or enzymes (e.g., human hepatocytes).
- Intervention: this compound dosage and administration route.
- Comparison: Positive/negative controls (e.g., N-acetylcysteine).
- Outcome: Quantifiable endpoints (e.g., ROS reduction by 50%).
- Time: Duration of exposure (e.g., 24-hour treatment) .
Q. How should researchers design questionnaires for ethnobotanical studies on this compound’s traditional uses?
- Structure: Use Likert scales to quantify traditional knowledge (e.g., frequency of plant use).
- Validation: Pilot-test with local communities to ensure clarity and cultural relevance.
- Ethics: Obtain informed consent and share findings with participants .
Data Presentation Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
